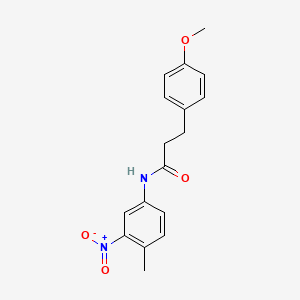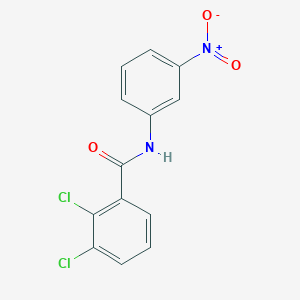
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been investigated for its anti-cancer properties and its potential use as a treatment for Alzheimer's disease. In materials science, it has been explored for its use in the development of organic semiconductors and optoelectronic devices. In environmental science, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been studied for its ability to remove heavy metal ions from contaminated water.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its inhibition of acetylcholinesterase, it has been shown to have antioxidant properties and to modulate the activity of certain neurotransmitters. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its diverse range of potential applications. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide, including its potential use as a treatment for Alzheimer's disease and cancer, its use in the development of organic semiconductors and optoelectronic devices, and its use in environmental remediation. Further research is also needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential applications in other fields.
合成法
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide can be synthesized through a multi-step process, which involves the reaction of 4-methoxyacetophenone with 4-methyl-3-nitrobenzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by amidation of the intermediate with propanoyl chloride.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-3-7-14(11-16(12)19(21)22)18-17(20)10-6-13-4-8-15(23-2)9-5-13/h3-5,7-9,11H,6,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZJFBAQOMTOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(4-methyl-3-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)



![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)